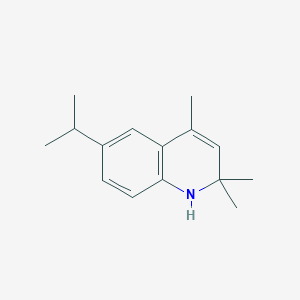
6-Isopropyl-2,2,4-trimethyl-1H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-2,2,4-trimethyl-1H-quinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2,2,4-trimethyl-1H-quinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a general method for synthesizing quinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of heterogeneous catalysts to improve yield and efficiency. For example, NaHSO4·SiO2 has been used as a reusable catalyst in the synthesis of quinoline derivatives . This method is cost-effective and environmentally benign, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Bromine in nitrobenzene can be used for bromination reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines.
Scientific Research Applications
6-Isopropyl-2,2,4-trimethyl-1H-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their use in antimalarial drugs, and similar compounds are being explored for other therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2,2,4-trimethyl-1H-quinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, quinoline derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
2,4,6-Trimethylquinoline: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness
6-Isopropyl-2,2,4-trimethyl-1H-quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. This makes it a valuable compound for research and industrial applications where specific reactivity and properties are desired.
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2,2,4-trimethyl-6-propan-2-yl-1H-quinoline |
InChI |
InChI=1S/C15H21N/c1-10(2)12-6-7-14-13(8-12)11(3)9-15(4,5)16-14/h6-10,16H,1-5H3 |
InChI Key |
YQUFLVWOPAIRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


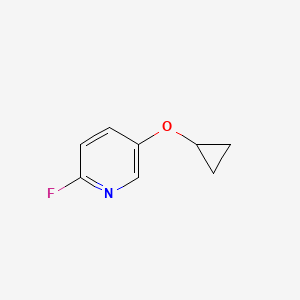
![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)
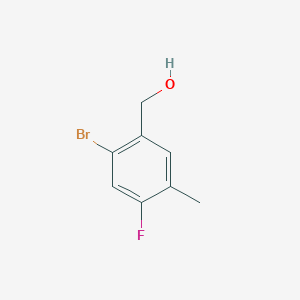
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12441230.png)
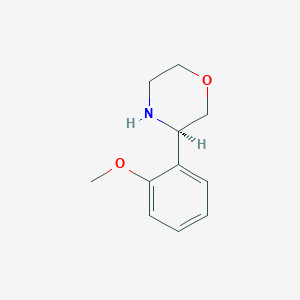
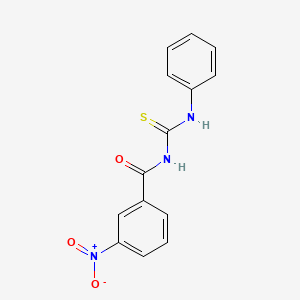
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
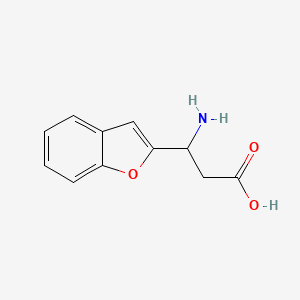
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)



